Methyl 2-fluoro-5-methoxy-4-methylbenzoate
Description
Methyl 2-fluoro-5-methoxy-4-methylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with fluorine (position 2), methoxy (position 5), and methyl (position 4) groups. Its molecular formula is C₁₀H₁₁FO₃, with a molecular weight of 198.19 g/mol. The compound’s structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, creating unique electronic effects that influence its reactivity and physical properties. It is commonly utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and versatility in substitution reactions .
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-fluoro-5-methoxy-4-methylbenzoate |
InChI |
InChI=1S/C10H11FO3/c1-6-4-8(11)7(10(12)14-3)5-9(6)13-2/h4-5H,1-3H3 |
InChI Key |
JERARCBLZQDTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C(=O)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 5-bromo-2-fluoro-4-methylbenzoate
- Molecular Formula : C₉H₉BrFO₃
- Molecular Weight : 184.16 g/mol
- Key Differences : Replaces the methoxy group at position 5 with bromine. Bromine’s larger atomic radius increases lipophilicity and enhances susceptibility to nucleophilic substitution reactions compared to the methoxy group. This compound is less polar and may exhibit higher volatility .
Methyl 5-iodo-2-methoxy-4-methylbenzoate
- Molecular Formula : C₁₀H₁₁FO₃I
- Molecular Weight : 316.10 g/mol (estimated)
- Key Differences: Substitutes iodine at position 5. Iodinated derivatives are often used in radiolabeling applications .
Methyl 5-amino-2-fluoro-4-methoxybenzoate
- Molecular Formula: C₉H₁₀FNO₃
- Molecular Weight : 199.18 g/mol
- Key Differences: Features an amino group at position 5 instead of methoxy. The amino group introduces polarity and basicity, enhancing solubility in aqueous media. This substitution also increases reactivity in electrophilic aromatic substitution or coupling reactions .
Positional Isomers and Functional Group Comparisons
2-Fluoro-5-methoxybenzoic Acid
- Molecular Formula : C₈H₇FO₃
- Molecular Weight : 170.14 g/mol
- Key Differences : The free carboxylic acid form lacks the methyl ester group. This increases polarity and melting point, making it more suitable for ionic interactions in drug design. However, the ester form (target compound) offers better organic solvent compatibility .
Methyl 2-fluoro-4-methylbenzoate
- Molecular Formula : C₉H₉FO₂
- Molecular Weight : 168.17 g/mol
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₀H₁₁FO₃ | 198.19 | 2-F, 4-CH₃, 5-OCH₃ | High purity (96%), moderate lipophilicity |
| Methyl 5-bromo-2-fluoro-4-methylbenzoate | C₉H₉BrFO₃ | 184.16 | 2-F, 4-CH₃, 5-Br | Enhanced nucleophilic substitution potential |
| Methyl 5-iodo-2-methoxy-4-methylbenzoate | C₁₀H₁₁FO₃I | 316.10 | 2-F, 4-CH₃, 5-OCH₃, 5-I | High lipophilicity, radiolabeling applications |
| Methyl 5-amino-2-fluoro-4-methoxybenzoate | C₉H₁₀FNO₃ | 199.18 | 2-F, 4-OCH₃, 5-NH₂ | Polar, reactive in coupling reactions |
| 2-Fluoro-5-methoxybenzoic Acid | C₈H₇FO₃ | 170.14 | 2-F, 5-OCH₃, -COOH | High polarity, ionic interactions |
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